molecular formula C8H15ClN4 B2863980 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride CAS No. 2309458-32-8

4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride

Cat. No.: B2863980
CAS No.: 2309458-32-8
M. Wt: 202.69
InChI Key: ASXBBGJDJUYORZ-MEZFUOHNSA-N
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Description

The compound “4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride” is a chemical compound that is part of a class of compounds known as 1,2,4-triazoles . These compounds are known for their wide range of biological activities and are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as “this compound”, often involves the reaction of amide hydrazones with dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole . In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds can be determined using various techniques. For example, the melting point, IR spectrum, and other properties can be determined .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including 4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride, are essential in creating new medications due to their significant biological activities. Research highlights their potential in developing treatments with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The preparation of triazole derivatives is crucial for identifying more efficient methods that align with green chemistry, energy saving, and sustainability. The ongoing discovery of new diseases and resistant microorganisms underlines the need for novel drug prototypes to address these challenges, including resistant bacteria and neglected diseases affecting humanity's vulnerable sectors (Ferreira et al., 2013).

Synthesis and Applications

Various synthetic routes for triazoles have been explored, demonstrating their versatility and broad spectrum of biological activities. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via azide-alkyne cycloaddition, known as a click reaction, is a notable method for creating these compounds. This approach has led to the development of numerous triazole-based drugs currently on the market, showcasing the class's importance in pharmaceutical chemistry (Kaushik et al., 2019).

Industrial and Agricultural Use

Amino-1,2,4-triazoles serve as a primary raw material in the fine organic synthesis industry, finding applications beyond pharmaceuticals. These compounds are integral in producing agricultural products, dyes, high-energy materials, anti-corrosion additives, and even heat-resistant polymers. Their use extends to analytical and flotation reagents, demonstrating the versatility and wide-ranging applications of triazole derivatives in various sectors (Nazarov et al., 2021).

Mechanism of Action

The mechanism of action of “4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride” and similar compounds often involves their potent inhibitory activities against certain cancer cell lines . For example, some of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety and hazards associated with “4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride” and similar compounds are often evaluated in relation to their cytotoxic effects. For example, some of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions for the research and development of “4-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine;hydrochloride” and similar compounds often involve their potential use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c9-7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBBGJDJUYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309458-32-8
Record name rac-(1r,4r)-4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine hydrochloride
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